molecular formula C17H36N2O2 B6340326 tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate CAS No. 1221341-88-3

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate

Cat. No. B6340326
CAS RN: 1221341-88-3
M. Wt: 300.5 g/mol
InChI Key: IBKWXUJBWVTAIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate, also known as TB3DPA, is a synthetic compound of interest to scientists and researchers due to its potential applications in biochemistry and physiology. TB3DPA is an alkylamino acid derivative that is used in a variety of experiments and studies, and it is a relatively new compound that has been studied extensively in recent years.

Scientific Research Applications

Cocatalyst in Titanium-Catalyzed Intermolecular Hydroamination

This compound serves as a cocatalyst in titanium-catalyzed intermolecular hydroamination reactions. These reactions involve the addition of an amino group across a carbon-carbon double bond, leading to the formation of new carbon-nitrogen bonds. The presence of tert-butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate enhances the efficiency of these transformations .

Reactant in Preparation of Sulfonate Phenol Ligands

Researchers utilize this compound as a reactant in the preparation of sulfonate phenol ligands. These ligands play a crucial role in coordination chemistry and catalysis. By incorporating tert-butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate, scientists can tailor the ligand properties for specific applications .

Catalysts for Asymmetric Olefin Hydroamination/Cyclization Reactions

Asymmetric olefin hydroamination and cyclization reactions are essential in organic synthesis. This compound acts as a catalyst in these processes, enabling the formation of complex cyclic structures with high stereoselectivity. The presence of the tert-butyl group influences the regioselectivity and enantioselectivity of the reaction .

Single-Site Catalyst Precursors for Ring-Opening Reactions

In ring-opening reactions, the cleavage of cyclic compounds leads to linear products. Tert-butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate serves as a precursor for single-site catalysts in these transformations. These catalysts exhibit high activity and selectivity, making them valuable tools in polymerization and other synthetic processes .

Other Potential Applications

While the above applications highlight key areas, researchers continue to explore additional uses for this compound. Its unique structural features and reactivity may find applications in fields such as medicinal chemistry, materials science, and catalysis .

properties

IUPAC Name

tert-butyl 3-[5-(diethylamino)pentan-2-ylamino]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36N2O2/c1-8-19(9-2)12-10-11-15(4)18-13-14(3)16(20)21-17(5,6)7/h14-15,18H,8-13H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBKWXUJBWVTAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCC(C)NCC(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate

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